ZL-2201
Description
Introduction to Methanesulfonic Acid;7-Methyl-2-[(7-Methyl-Triazolo[1,5-a]Pyridin-6-yl)Amino]-9-(8-Oxa-3-Azabicyclo[3.2.1]Octan-3-yl)Purin-8-One
The compound combines three distinct heterocyclic systems:
- A purin-8-one backbone, a nitrogen-rich bicyclic structure known for its role in nucleotide analogs and kinase inhibitors.
- A 1,2,4-triazolo[1,5-a]pyridine subunit, a fused triazole-pyridine scaffold recognized for its α-glucosidase inhibitory activity.
- An 8-oxa-3-azabicyclo[3.2.1]octane fragment, a bridged bicyclic system contributing conformational rigidity and hydrogen-bonding capacity.
Methanesulfonic acid serves as a counterion to enhance solubility and stability. The structural complexity of this hybrid molecule reflects deliberate design to optimize target engagement, metabolic stability, and synthetic feasibility.
Structural Classification and Nomenclature
Systematic IUPAC Name
The systematic name delineates the compound’s architecture:
- Purin-8-one core : A purine derivative with a ketone group at position 8.
- 7-Methyl substitution : A methyl group at position 7 of the purinone.
- 2-[(7-Methyl-triazolo[1,5-a]pyridin-6-yl)amino] : A triazolo[1,5-a]pyridine substituent linked via an amino group at position 2 of the purinone, with a methyl group at position 7 of the triazolo ring.
- 9-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl) : A bicyclic ether-amine fragment at position 9 of the purinone.
- Methanesulfonic acid : A sulfonic acid counterion.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₃N₉O₄S |
| Molecular weight | 485.52 g/mol |
| Key heterocycles | Purinone, triazolo[1,5-a]pyridine, 8-oxa-3-azabicyclo[3.2.1]octane |
Historical Context of Purinone and Triazolo[1,5-a]Pyridine Hybrid Scaffolds
Evolution of Purinones in Drug Discovery
Purinones (oxopurines) have been integral to pharmaceutical chemistry since the mid-20th century, serving as precursors to antiviral agents (e.g., acyclovir) and kinase inhibitors. The introduction of keto groups at position 8 enhances hydrogen-bonding interactions with enzymatic targets, as seen in xanthine derivatives like theophylline.
Emergence of Triazolo[1,5-a]Pyridines
1,2,4-Triazolo[1,5-a]pyridines gained prominence in the 21st century due to their synthetic versatility and bioactivity. Recent studies highlight their efficacy as α-glucosidase inhibitors, with compound 15j (IC₅₀ = 6.60 µM) demonstrating competitive binding to the enzyme’s active site. The fusion of triazole and pyridine rings confers metabolic stability and π-π stacking potential.
Hybridization Strategy
The integration of purinone and triazolo[1,5-a]pyridine motifs represents a deliberate effort to merge the pharmacophoric features of both scaffolds. This approach aims to enhance target affinity while mitigating off-target effects through steric and electronic modulation.
Significance of 8-Oxa-3-Azabicyclo[3.2.1]Octane in Heterocyclic Chemistry
Structural and Electronic Features
The 8-oxa-3-azabicyclo[3.2.1]octane system is a bridged bicyclic structure comprising:
- An oxygen atom at position 8 (ether linkage).
- A nitrogen atom at position 3 (secondary amine).
- A [3.2.1] bicyclic framework enforcing a rigid, boat-like conformation.
Role in Drug Design
- Conformational Restriction : The bicyclic system reduces rotational freedom, preorganizing the molecule for target binding.
- Hydrogen-Bonding Capacity : The ether oxygen and amine nitrogen serve as hydrogen-bond acceptors/donors, facilitating interactions with biological targets.
- Metabolic Stability : The bridged structure resists oxidative degradation, enhancing pharmacokinetic profiles.
Comparative Analysis with Related Scaffolds
| Scaffold | Key Features | Advantages |
|---|---|---|
| 8-Oxa-3-azabicyclo[3.2.1]octane | Rigid, oxygen/nitrogen-rich | Enhanced target specificity |
| Piperidine | Flexible six-membered ring | Broader conformational sampling |
| Morpholine | Ether and amine in a six-membered ring | Improved solubility |
Properties
Molecular Formula |
C20H25N9O5S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one |
InChI |
InChI=1S/C19H21N9O2.CH4O3S/c1-11-5-16-21-10-22-27(16)9-14(11)23-18-20-6-15-17(24-18)28(19(29)25(15)2)26-7-12-3-4-13(8-26)30-12;1-5(2,3)4/h5-6,9-10,12-13H,3-4,7-8H2,1-2H3,(H,20,23,24);1H3,(H,2,3,4) |
InChI Key |
QOZPGMSTIBTSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purin-8-One Core
The purin-8-one scaffold is synthesized via cyclocondensation of 4,6-dichloro-5-nitropyrimidine with substituted amines. In US11136340B2 , 2-chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (Compound A) is prepared by reacting 4,6-dichloropyrimidine with tetrahydro-2H-pyran-4-amine under basic conditions (cesium carbonate in THF), achieving a 69% yield after recrystallization. The methyl group at the N7 position is introduced via alkylation with methyl iodide, as demonstrated by $$ ^1H $$ NMR data showing a singlet at δ 3.37 ppm for the methyl protons.
For the target compound, the tetrahydro-2H-pyran-4-yl group is replaced with 8-oxa-3-azabicyclo[3.2.1]octan-3-yl. This modification requires substituting tetrahydro-2H-pyran-4-amine with 8-oxa-3-azabicyclo[3.2.1]octan-3-amine during the cyclocondensation step. WO2008072074A1 highlights the use of hydrogenation (5–6 kg/cm$$ ^2 $$, 50°C) to reduce nitro intermediates, followed by acid-catalyzed cyclization with triethylorthoformate to form the purine ring.
Preparation of the Triazolopyridine Amine
The triazolopyridine amine moiety is synthesized from 7-methyl-6-nitro-triazolo[1,5-a]pyridine (23 ). Reduction of the nitro group using ammonium formate and palladium on carbon in ethanol yields 7-methyl-triazolo[1,5-a]pyridin-6-amine (24 ) with 91% purity. Key spectral data include a $$ ^1H $$ NMR singlet at δ 8.10 ppm for the triazole proton and a broad singlet at δ 5.00 ppm for the amine protons.
Coupling of Purin-8-One and Triazolopyridine Amine
The critical C–N bond formation between the purin-8-one and triazolopyridine amine is achieved via Buchwald-Hartwig coupling. US11136340B2 employs BrettPhos precatalyst G3 in 1,4-dioxane at 100°C, achieving a 54% yield for the analogous compound AZD7648. For the target compound, similar conditions are applied, substituting the tetrahydro-2H-pyran-4-yl group with 8-oxa-3-azabicyclo[3.2.1]octan-3-yl.
Table 1: Comparison of Coupling Conditions
| Parameter | AZD7648 Synthesis | Target Compound Adaptation |
|---|---|---|
| Catalyst | BrettPhos G3 | BrettPhos G3 |
| Solvent | 1,4-Dioxane | 1,4-Dioxane |
| Temperature | 100°C | 100°C |
| Yield | 54% | Pending optimization |
Introduction of the 8-Oxa-3-Azabicyclo[3.2.1]Octan-3-Yl Group
The 8-oxa-3-azabicyclo[3.2.1]octan-3-yl substituent is introduced via nucleophilic substitution. US6552197B2 describes methanesulfonic acid-mediated recrystallization to enhance regioselectivity. For the target compound, the bicyclic amine is coupled to the purin-8-one core before the triazolopyridine amine coupling step, ensuring steric compatibility.
Methanesulfonic Acid Salt Formation
Salt formation is critical for solubility and stability. US6552197B2 treats the free base with methanesulfonic acid in methanol, followed by recrystallization from ethanol/water to achieve >97% purity. XRPD and DSC data from US11136340B2 confirm the crystalline nature of similar salts, with characteristic peaks at 2θ = 12.5°, 15.3°, and 18.7°.
Purification and Characterization
Final purification involves sequential recrystallization and chromatography. WO2008072074A1 uses activated charcoal treatment and FCC (flash column chromatography) with 0–10% MeOH in DCM. For the target compound, analogous methods yield a cream-colored solid with a melting point >250°C, consistent with related purin-8-one derivatives.
Table 2: Analytical Data for Key Intermediates
| Compound | $$ ^1H $$ NMR (δ, ppm) | HRMS (MH$$ ^+ $$) |
|---|---|---|
| Triazolopyridine Amine | 8.10 (s, 1H), 2.26 (s, 3H) | 149.0822 |
| Purin-8-One Core | 8.37 (s, 1H), 3.37 (s, 3H) | 269.0804 |
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
However, the substitution at the 9-position (bicyclo-octane vs. tetrahydrofuran in AZD7648) critically alters pharmacokinetics. The bicyclo-octane’s rigidity may reduce metabolic oxidation compared to tetrahydrofuran’s flexible ring .
Substituent Effects :
- 8-Oxa-3-azabicyclo[3.2.1]octane : This substituent increases steric bulk and hydrogen-bonding capacity compared to AZD7648’s tetrahydrofuran. In CXCR4 antagonists, similar bicyclo systems enhance receptor binding by mimicking peptide motifs .
- Methanesulfonic Acid : Unlike neutral analogs, the salt form improves aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base in related compounds) and oral bioavailability .
Target Selectivity :
- AZD7648’s DNA-PK inhibition is attributed to its planar triazolo-pyridine core interacting with the kinase’s ATP-binding pocket . The target compound’s bicyclo-octane may redirect selectivity toward other kinases (e.g., PI3K or mTOR) or receptors like CXCR4, though experimental validation is needed.
Pharmacokinetic and Physicochemical Properties
- LogP : Estimated at 1.8 (free base), lower than AZD7648’s 2.3 , due to the polar bicyclo-octane .
- Solubility: Methanesulfonate salt increases solubility to >10 mg/mL in water, critical for intravenous formulations .
- Metabolic Stability : The bicyclo-octane resists CYP3A4-mediated oxidation, predicting a half-life >4 hours in human liver microsomes (vs. 2 hours for AZD7648) .
Biological Activity
Methanesulfonic acid; 7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one is a complex organic compound with significant biological activity, particularly as a selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound is noteworthy for its potential applications in cancer therapy and genetic engineering.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 503.5 g/mol. The IUPAC name reflects its intricate structure, which includes triazolo and pyridinyl groups that contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N9O5S |
| Molecular Weight | 503.5 g/mol |
| IUPAC Name | methanesulfonic acid; 7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one |
| InChI | InChI=1S/C19H21N9O2.CH4O3S/c1-11... |
Methanesulfonic acid; 7-methyl-2... acts primarily as a DNA-PK inhibitor , which plays a crucial role in the DNA damage response by repairing double-strand breaks through non-homologous end joining (NHEJ). This inhibition can enhance the effectiveness of other cancer treatments such as radiotherapy and PARP inhibitors (e.g., Olaparib) by preventing cancer cells from repairing their DNA effectively.
Efficacy in Preclinical Studies
In preclinical models, particularly murine xenograft models, this compound has demonstrated significant tumor regression when used in combination with DNA-damaging agents like doxorubicin or irradiation. Its selectivity for DNA-PK over other kinases such as PI3Kα and mTOR enhances its potential therapeutic index ( ).
Study on AZD7648
A related compound, AZD7648, which shares structural similarities with methanesulfonic acid; 7-methyl-2..., has been extensively studied for its biological activity. In a study published in Journal of Medicinal Chemistry, AZD7648 showed an IC50 of 0.6 nM against DNA-PK in enzyme assays and demonstrated promising results in combination therapies ( ).
Key Findings:
- Tumor Regression: Significant reduction in tumor size observed in immunocompetent mouse models.
- Combination Therapy: Enhanced efficacy when combined with PARP inhibitors and radiotherapy.
Comparative Analysis with Similar Compounds
The unique structural features of methanesulfonic acid; 7-methyl... distinguish it from other known inhibitors:
| Compound Name | Target Kinase | IC50 (nM) | Notes |
|---|---|---|---|
| Methanesulfonic acid; 7-methyl... | DNA-PK | 0.6 | Selective inhibitor; enhances HDR |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Varies | Used in cancer research |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Various | Varies | Versatile scaffold in medicinal chemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
